ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex thiophene derivative featuring a cycloheptane-fused thiophene core substituted with an ethyl ester group and a 1,3-dioxoisoindolin-2-yl acetamido moiety. The 1,3-dioxoisoindolinyl substituent distinguishes it from related acetylcholinesterase (AChE) inhibitors reported in the literature, which typically feature piperazine or arylpiperazine groups .
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-2-29-22(28)18-15-10-4-3-5-11-16(15)30-19(18)23-17(25)12-24-20(26)13-8-6-7-9-14(13)21(24)27/h6-9H,2-5,10-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEQNTMBOGCIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:
Esterification: The process begins with the esterification of anthranilic acid to produce methyl anthranilate in an acidic medium.
Phthaloyl Protection: Alanine is fused with phthalic anhydride at high temperatures (around 150°C) to yield phthaloyl-protected alanine.
Coupling Reaction: The phthaloyl-protected alanine is then coupled with methyl anthranilate to form the isoindole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibits notable biological activities that make it a candidate for further research in medicinal applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to this scaffold. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) |
|---|---|
| E. coli | 0.64 – 19.92 |
| P. aeruginosa | 0.72 – 45.30 |
| Salmonella | 0.54 – 90.58 |
| S. aureus | 1.11 – 99.92 |
Among these derivatives, some have shown strong antibacterial properties against common pathogens, indicating their potential use in treating bacterial infections.
Analgesic Activity
The analgesic properties of related compounds have also been investigated using animal models such as the "hot plate" test in mice:
- Compounds demonstrated significant pain relief compared to standard analgesics like metamizole.
- Dose-dependent analgesic effects were observed.
These findings suggest that certain derivatives possess analgesic activity that may surpass existing treatments.
Case Studies and Research Findings
Several studies have been conducted to evaluate the therapeutic potential of this compound:
-
Antibacterial Efficacy Study :
- A series of derivatives were tested for their antibacterial efficacy against various strains.
- Results indicated promising activity against resistant bacterial strains.
-
Pain Relief Investigation :
- Animal studies demonstrated significant analgesic effects when compared to traditional pain relievers.
- Researchers noted a clear dose-response relationship in pain relief efficacy.
Mechanism of Action
The mechanism by which ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoindolinone moiety may interact with specific binding sites, while the cycloheptathiophene ring could influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to four structurally analogous thiophene derivatives (VIg, VIh, VIi, VIj) from , which share the ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate backbone but differ in their acetamido substituents. Key differences in substituents, physicochemical properties, and biological activity are summarized below:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Structural Analysis
- Core Scaffold : All compounds share the ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate backbone, which provides a rigid, lipophilic framework conducive to enzyme binding .
- Piperazine derivatives (VIg–VIj) exhibit variable electronic profiles: VIh’s fluorobenzyl group increases electronegativity, while VIi’s methoxy group enhances electron-donating capacity .
Physicochemical Properties
- Solubility : The dioxoisoindolinyl group’s polarity may improve aqueous solubility relative to the more lipophilic benzyl/arylpiperazine substituents in VIg–VIj.
- Thermal Stability : Higher melting points for VIg (153–155°C) and VIh (163–165°C) suggest stronger intermolecular interactions (e.g., H-bonding via piperazine NH) compared to the target compound, whose melting point is unreported .
Spectroscopic Characterization
- NMR Trends : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) correlate with structural modifications. For example, VIh’s 2-fluorobenzyl group causes distinct deshielding in aromatic protons compared to VIg’s benzyl group . The dioxoisoindolinyl group would likely produce unique shifts in these regions due to its rigid, conjugated system.
Biological Activity
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis methods, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 531.58 g/mol. Its structural complexity arises from the combination of a tetrahydro-cyclohepta-thiophene moiety and a dioxoisoindoline group, contributing to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Formation of the Isoindoline Core : The initial step often includes the condensation of appropriate precursors to form the isoindoline structure.
- Amidation Reaction : The introduction of the acetamido group is achieved through an amidation reaction with acetamide derivatives.
- Cyclization : Cyclization reactions lead to the formation of the tetrahydro-cyclohepta-thiophene structure.
- Esterification : Finally, esterification with ethyl chloroacetate results in the formation of the final product.
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activity . It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the disruption of cellular signaling pathways related to survival and proliferation.
Antimicrobial Activity
The thiophene moiety within the compound is often associated with various pharmacological activities. Studies have reported its antimicrobial properties , demonstrating effectiveness against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
Research indicates that compounds containing thiophene structures can exhibit anti-inflammatory effects , which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and derivatives:
These findings underscore the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The compound can be synthesized via a two-step approach: (i) cyanoacetylation of a thiophene-3-carboxylate precursor using 1-cyanoacetyl-3,5-dimethylpyrazole, followed by (ii) Knoevenagel condensation with an aldehyde derivative in toluene with catalytic piperidine/acetic acid. Optimized yields (72–94%) are achieved with strict control of reaction time (5–6 hours) and stoichiometry . Crystallization in ethanol ensures purity.
Q. How is structural characterization performed for this compound?
Key methods include:
- X-ray crystallography for resolving bond angles, torsion, and supramolecular interactions (e.g., hydrogen bonding in the cycloheptathiophene core) .
- Spectroscopic analysis : IR for amide (C=O, ~1650 cm⁻¹) and thiophene (C-S, ~690 cm⁻¹) groups; ¹H NMR for cycloheptane protons (δ 1.5–2.5 ppm) and acetamido NH (δ 8.2–8.5 ppm) .
Q. What safety protocols are essential during handling?
Refer to SDS guidelines for:
- PPE : Gloves (nitrile), goggles, and respiratory protection (N95 mask) due to respiratory toxicity (Category 3) .
- Spill management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functionalization for biological activity?
- Core modifications : Substituting the 1,3-dioxoisoindolinyl group with electron-withdrawing groups (e.g., nitro, as in CAS 331819-60-4) enhances electrophilicity, potentially improving enzyme binding .
- Thiophene ring derivatization : Introducing methyl or methoxy groups (e.g., as in ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate) modulates lipophilicity and bioavailability .
Q. How can researchers resolve contradictions in reaction yields reported across studies?
- Methodological audit : Compare solvent polarity (e.g., toluene vs. DMF), catalyst loading (piperidine: 0.1–1.0 eq.), and temperature (reflux vs. 80°C). For example, Knoevenagel condensation in toluene yields >90% purity vs. DMF, which may induce side reactions .
- Byproduct analysis : Use LC-MS to identify undesired adducts (e.g., dimerization via thiourea intermediates) .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For analogs, HOMO localization on the thiophene ring suggests susceptibility to oxidation .
- Molecular docking : Simulate interactions with cyclooxygenase-2 (COX-2) or TNF-α receptors using crystal structures (PDB IDs: 5KIR, 6COX) to prioritize derivatives for anti-inflammatory testing .
Q. What strategies validate the compound’s mechanism of action in oxidative stress models?
- In vitro assays : Measure ROS scavenging via DPPH (IC₅₀) and SOD mimetic activity. Derivatives with electron-rich substituents (e.g., methoxy) show enhanced radical quenching .
- In vivo models : Use carrageenan-induced paw edema in rats, correlating dose-dependent inhibition of prostaglandins (ELISA) with structural features .
Methodological Notes
- Controlled experiments : Always include a negative control (e.g., unsubstituted thiophene carboxylate) to isolate the dioxoisoindolinyl group’s contribution .
- Data reproducibility : Report crystallographic parameters (R-factor, Z-score) and spectroscopic raw data (e.g., NMR integration ratios) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
